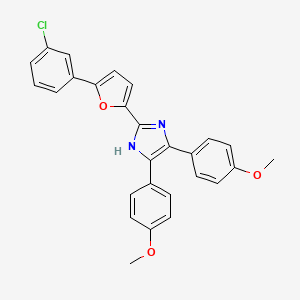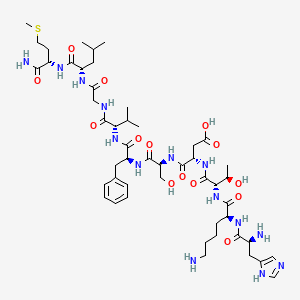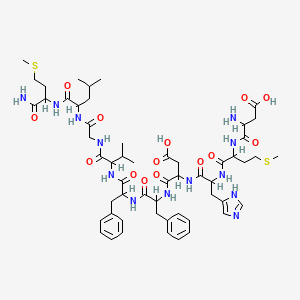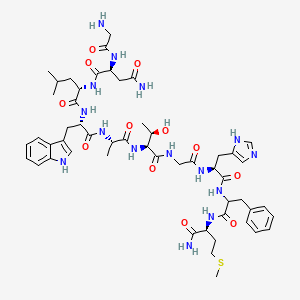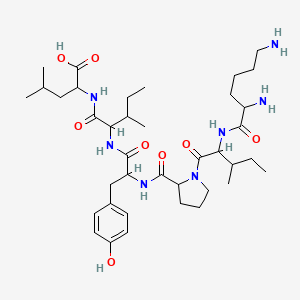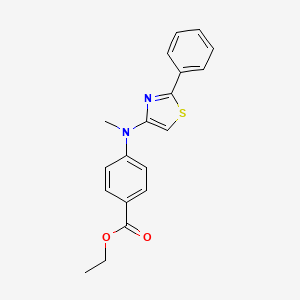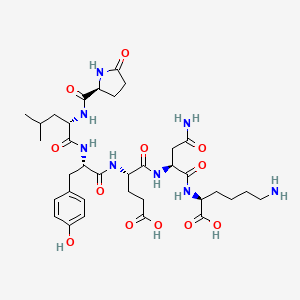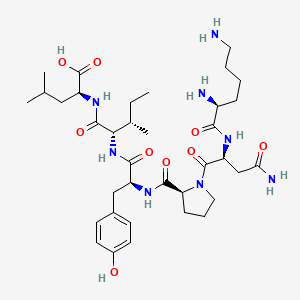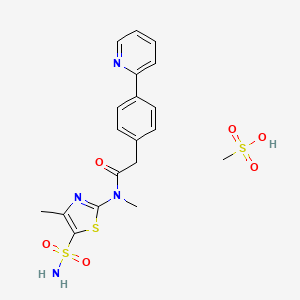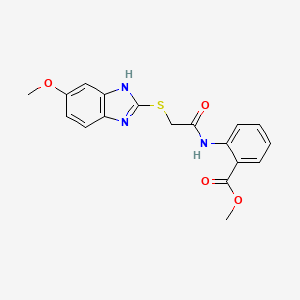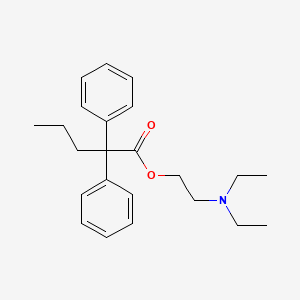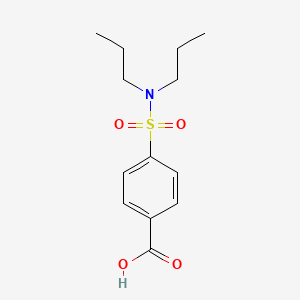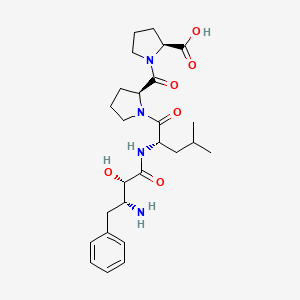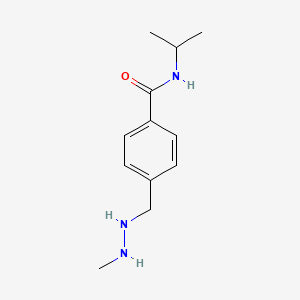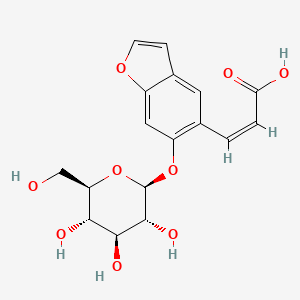
Psoralenoside
Descripción general
Descripción
Psoralenoside es un glucósido de benzofurano de origen natural aislado de los frutos de Psoralea corylifolia. Este compuesto exhibe una gama de actividades biológicas, incluyendo actividad similar al estrógeno, actividad aceleradora de la proliferación osteoblástica, efectos antitumorales y actividad antibacteriana . Está relacionado estructuralmente con la psoralena, una furanocumarina conocida.
Aplicaciones Científicas De Investigación
Psoralenoside tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de otros compuestos bioactivos.
Biología: Se estudia por sus efectos sobre los procesos celulares y las vías de señalización.
Medicina: Investigado por sus posibles efectos terapéuticos, incluyendo actividades antiinflamatorias y antitumorales
Industria: Utilizado en el desarrollo de productos farmacéuticos y otros productos bioactivos.
Mecanismo De Acción
Psoralenoside ejerce sus efectos a través de diversos objetivos y vías moleculares. Se ha descubierto que interactúa con los receptores de estrógeno, regulando al alza los genes diana del estrógeno y regulando a la baja las citoquinas inflamatorias . Además, this compound exhibe altas afinidades de unión contra los canales de calcio de tipo L de histamínicos H1, calmodulina y voltaje-dependientes . Estas interacciones contribuyen a sus diversas actividades biológicas.
6.
Safety and Hazards
Psoralenoside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes . It is also toxic and can cause serious damage to health by prolonged exposure .
Direcciones Futuras
Psoralen derivatives have wide biomedical application and are used in pharmaceuticals, health, and body-care products . The successful synthesis of the compound could encourage future development of psoralen as a template for modification or derivatization to obtain more potent therapeutic agents . Novel psoralen derivatives have shown promising anti-breast cancer activity both in the presence and the absence of UVA irradiation .
Análisis Bioquímico
Biochemical Properties
Psoralenoside interacts with several enzymes, proteins, and other biomolecules. It exhibits high binding affinities against histaminergic H1, calmodulin, and voltage-gated L-type calcium channels . It also shows estrogen-like activity, osteoblastic proliferation accelerating activity, antitumor effects, and antibacterial activity .
Cellular Effects
This compound has been found to exert strong anti-osteoporotic effects via regulation of osteoblast/osteoclast/chondrocyte differentiation or activation . It also has antitumor properties associated with the induction of ER stress-related cell death . Furthermore, it has been found to upregulate the estrogen target genes and down-regulate the expression of inflammatory cytokines in human periodontal ligament cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It participates in multiple molecular mechanisms of the wnt/β-catenin, bone morphogenetic protein (BMP), inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK) and the Protein Kinase B (AKT)/activator protein-1 (AP-1) axis . It also inhibits P-glycoprotein (P-gp) or ATPase that overcomes multidrug resistance .
Metabolic Pathways
This compound may induce liver injury in rats through the cytochrome P450 metabolic pathway of xenobiotics .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Psoralenoside puede sintetizarse mediante diversos métodos, incluyendo la extracción de fuentes vegetales y la síntesis química. El proceso de extracción suele implicar el uso de disolventes como metanol o etanol para aislar el compuesto de la materia vegetal .
Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de Psoralea corylifolia utilizando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación . El uso de elicitores como el extracto de levadura puede aumentar el rendimiento de this compound en cultivos de callos .
Análisis De Reacciones Químicas
Tipos de reacciones: Psoralenoside experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para las reacciones de sustitución .
Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound con actividades biológicas modificadas .
Propiedades
IUPAC Name |
(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPSAYLYDMYGX-UETKAVOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


